1-isopropyl-1H-pyrazole-4-carbaldehyde chemical properties
1-isopropyl-1H-pyrazole-4-carbaldehyde chemical properties
An In-depth Technical Guide to 1-isopropyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-isopropyl-1H-pyrazole-4-carbaldehyde (CAS No. 313735-67-0), a key heterocyclic building block in modern medicinal and agricultural chemistry.
Core Chemical Properties
1-isopropyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative featuring an isopropyl group at the N1 position and a formyl (carbaldehyde) group at the C4 position of the pyrazole ring. Its unique structure makes it a valuable intermediate for further chemical modification.[1]
Data Presentation: Chemical and Physical Properties
The following table summarizes the key physicochemical properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
| Property | Value | Reference |
| CAS Number | 313735-67-0 | [2] |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1] |
| IUPAC Name | 1-isopropyl-1H-pyrazole-4-carbaldehyde | [2] |
| Physical Form | Yellow liquid | [1] |
| Purity | ≥95% (HPLC) to 97% | [1][2] |
| InChI Key | JTOWCZGTZBCRNY-UHFFFAOYSA-N | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [1][2] |
Spectroscopic and Safety Data
Spectroscopic Characterization
While specific spectra for this compound are not widely published, characterization of similar pyrazole-4-carbaldehydes is typically achieved using standard spectroscopic methods:
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¹H NMR: Expected signals would include a septet and a doublet for the isopropyl group protons, distinct signals for the pyrazole ring protons (at C3 and C5), and a singlet for the aldehyde proton.
-
¹³C NMR: Would show characteristic peaks for the pyrazole ring carbons, the isopropyl carbons, and a downfield signal for the carbonyl carbon of the aldehyde.
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IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde group would be prominent, typically in the range of 1670-1700 cm⁻¹.
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Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (138.17) would be observed.
Safety and Handling
According to supplier safety data, 1-isopropyl-1H-pyrazole-4-carbaldehyde is classified with the following hazard statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
The aldehyde functional group and the pyrazole core make this compound a versatile reagent.[1] It is primarily synthesized through two main routes: N-alkylation of a pyrazole precursor or formylation of an N-substituted pyrazole.
Protocol 1: Synthesis via N-Alkylation (Cited Method)
This protocol describes the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde from 1H-pyrazole-4-carbaldehyde.
Objective: To introduce the isopropyl group at the N1 position of the pyrazole ring.
Materials:
-
1H-pyrazole-4-carbaldehyde (CAS 35344-95-7)
-
An isopropylating agent (e.g., 2-bromopropane or isopropyl iodide)
-
Caesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF, add caesium carbonate (1.5-2.0 eq).[3]
-
Add the isopropylating agent (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.[3]
-
After completion, cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the final product.[3]
Protocol 2: Synthesis via Vilsmeier-Haack Formylation (General Method)
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocyclic compounds, including pyrazoles.[4] This represents an alternative pathway starting from 1-isopropyl-1H-pyrazole.
Objective: To introduce a formyl group at the C4 position of 1-isopropyl-1H-pyrazole.
Materials:
-
1-isopropyl-1H-pyrazole
-
Vilsmeier reagent (prepared from POCl₃ and DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Ice
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, ~1.2 eq) to ice-cold DMF (~10 volumes) and stirring for 30 minutes.[4]
-
Add 1-isopropyl-1H-pyrazole (1.0 eq) to the prepared Vilsmeier reagent in small portions.
-
Heat the reaction mixture to 60–70°C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).[4][5]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with solid sodium bicarbonate until effervescence ceases.
-
The resulting precipitate is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize or purify by column chromatography to obtain pure 1-isopropyl-1H-pyrazole-4-carbaldehyde.[4]
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde via N-alkylation.
Applications as a Chemical Intermediate
The aldehyde group is a versatile functional handle for a wide array of chemical transformations, making this compound a valuable precursor for creating diverse molecular libraries.[1]
Caption: Key derivatization pathways from the aldehyde functional group.
Applications in Research and Development
1-isopropyl-1H-pyrazole-4-carbaldehyde is a crucial intermediate in the synthesis of complex bioactive molecules.[1]
-
Pharmaceuticals: It serves as a foundational scaffold for developing novel therapeutic agents. Research has shown its utility in creating compounds for anti-inflammatory, anti-cancer, and neurological disorder treatments.[1] Its structure is integral to the design of molecules that can effectively interact with biological targets.
-
Agrochemicals: In agricultural science, this compound is used to develop new pesticides and herbicides, contributing to crop protection solutions.[6] The pyrazole core is a well-known toxophore in many commercial agrochemicals.
-
Drug Discovery: The ability to easily derivatize the aldehyde group allows for the rapid generation of compound libraries for high-throughput screening. This accelerates the discovery of new lead compounds with improved properties like enhanced solubility and bioavailability.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Isopropyl-1H-pyrazole-4-carbaldehyde | 313735-67-0 [sigmaaldrich.com]
- 3. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. chemimpex.com [chemimpex.com]
